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molecular formula C18H30N4O B8663629 2-Methoxy-5-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

2-Methoxy-5-methyl-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline

Cat. No. B8663629
M. Wt: 318.5 g/mol
InChI Key: VYNXIJBBRYKFMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461170B2

Procedure details

Palladium on carbon (10% Degussa Type) (100 mg, 0.94 mmol) was added to a stirring solution of 1-(1-(5-methoxy-2-methyl-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (INTERMEDIATE 12, 697 mg, 2.00 mmol) in methanol (10 mL). The reaction mixture was then stirred under hydrogen (1 atm) at RT for 15 h. The reaction mixture was filtered through Celite® and the filtrate was concentrated in vacuo to give the title product which was used in the next step without further purification (566 mg, 66.1%). m/z 319.
Name
1-(1-(5-methoxy-2-methyl-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
Quantity
697 mg
Type
reactant
Reaction Step One
Name
INTERMEDIATE 12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:23]([O-])=O)=[CH:5][C:6]([CH3:22])=[C:7]([N:9]2[CH2:14][CH2:13][CH:12]([N:15]3[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]3)[CH2:11][CH2:10]2)[CH:8]=1>[Pd].CO>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N:9]2[CH2:14][CH2:13][CH:12]([N:15]3[CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]3)[CH2:11][CH2:10]2)[C:6]([CH3:22])=[CH:5][C:4]=1[NH2:23]

Inputs

Step One
Name
1-(1-(5-methoxy-2-methyl-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
Quantity
697 mg
Type
reactant
Smiles
COC=1C(=CC(=C(C1)N1CCC(CC1)N1CCN(CC1)C)C)[N+](=O)[O-]
Name
INTERMEDIATE 12
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC(=C(C1)N1CCC(CC1)N1CCN(CC1)C)C)[N+](=O)[O-]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred under hydrogen (1 atm) at RT for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=C(N)C=C(C(=C1)N1CCC(CC1)N1CCN(CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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